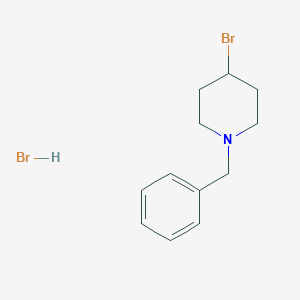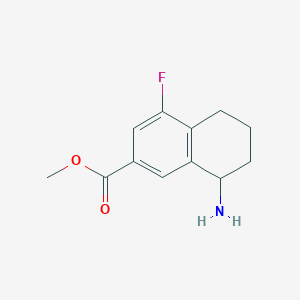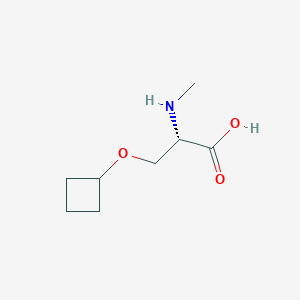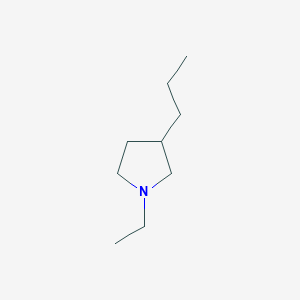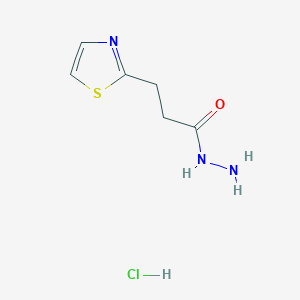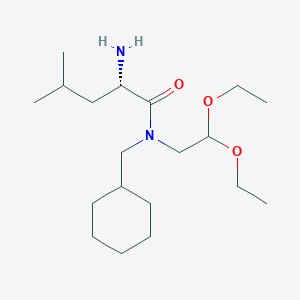![molecular formula C9H6O3S2 B13120565 Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate is a chemical compound with the molecular formula C₉H₆O₃S₂ and a molecular weight of 226.27 g/mol . This compound is characterized by its unique structure, which includes a benzodithiole ring fused with a carboxylate ester group. It is primarily used in research settings and has various applications in organic synthesis and material science.
准备方法
The synthesis of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-mercaptobenzoic acid with methyl chloroformate under basic conditions. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, amides, and esters.
科学研究应用
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
相似化合物的比较
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate can be compared with similar compounds such as:
Similar Compounds: 2-oxobenzo[d][1,3]dithiole-5-carboxylic acid, methyl 2-oxobenzo[d][1,3]dithiole-4-carboxylate, and 2-oxobenzo[d][1,3]dithiole-6-carboxylate.
Uniqueness: The unique structure of this compound, particularly the position of the carboxylate ester group, distinguishes it from other similar compounds.
属性
分子式 |
C9H6O3S2 |
|---|---|
分子量 |
226.3 g/mol |
IUPAC 名称 |
methyl 2-oxo-1,3-benzodithiole-5-carboxylate |
InChI |
InChI=1S/C9H6O3S2/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h2-4H,1H3 |
InChI 键 |
OPLHWGCQPGOQES-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


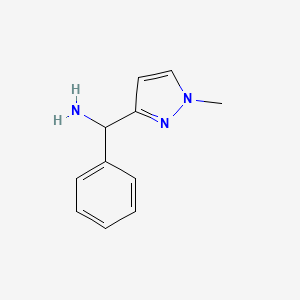
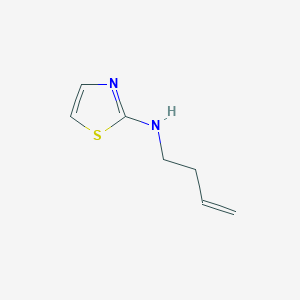
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
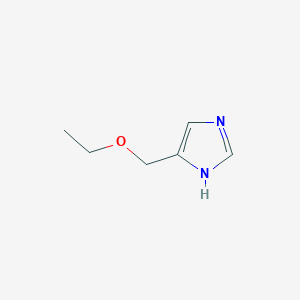
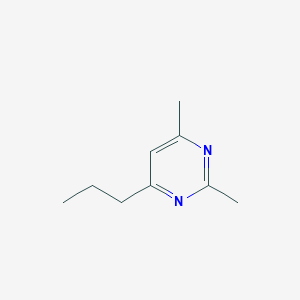
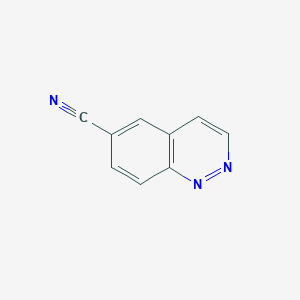
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)
